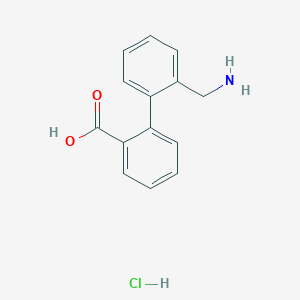

2'-(Aminomethyl)-biphenyl-2-carboxylic acid HCl

Description

Properties

IUPAC Name |

2-[2-(aminomethyl)phenyl]benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2.ClH/c15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14(16)17;/h1-8H,9,15H2,(H,16,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCCJWHCSSHPDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C2=CC=CC=C2C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The biphenyl core is often constructed via Suzuki-Miyaura coupling, a cornerstone reaction for aryl-aryl bond formation. This method employs aryl halides and boronic acids in the presence of a palladium catalyst. For example, 2-bromobenzoic acid derivatives react with 2-aminomethylphenylboronic acid under optimized conditions :

Typical Conditions

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃ (3 equiv)

-

Solvent : 1,4-Dioxane/H₂O (3:1)

-

Temperature : 80°C, 16 hours

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biphenyl structure. Post-coupling, the carboxylic acid group is introduced via hydrolysis of ester intermediates .

Oxazolinyl Intermediate Saponification

A patented large-scale synthesis (CA2364862C) utilizes 2-oxazolinyl-biphenyl derivatives as key intermediates . The oxazoline group acts as a masked carboxylic acid, which is later hydrolyzed under acidic conditions:

Reaction Pathway

-

Intermediate Formation : A (2-oxazolinyl)-2-biphenyl derivative is synthesized via cyclization of β-hydroxyamides.

-

Saponification : The oxazoline ring is cleaved using concentrated HCl under pressure:

This method minimizes side reactions by avoiding aqueous solubility issues, ensuring high purity of the carboxylic acid product.

Reductive Amination for Aminomethyl Group Introduction

The aminomethyl group is introduced via reductive amination of a ketone precursor. For instance, 2-acetylbiphenyl-2-carboxylic acid reacts with ammonium acetate and sodium cyanoborohydride (NaCNBH₃) in methanol :

Optimized Protocol

-

Substrate : 2-Acetylbiphenyl-2-carboxylic acid

-

Reducing Agent : NaCNBH₃ (1.2 equiv)

-

Conditions : CH₃OH, 25°C, 6 hours

The reaction proceeds via imine formation followed by reduction, yielding the primary amine, which is subsequently treated with HCl to form the hydrochloride salt.

Hydrochloric Acid Salt Formation

The final step involves converting the free base to the hydrochloride salt. The amine is dissolved in ethanol and treated with gaseous HCl or concentrated HCl solution:

Procedure

-

Solvent : Ethanol or diethyl ether

-

Acid : 4M HCl in dioxane

-

Temperature : 0–5°C (to prevent decomposition)

The product precipitates as a white crystalline solid, which is filtered and dried under vacuum.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Optimization

-

Suzuki Coupling : The use of Pd(PPh₃)₄ enhances catalytic activity, while K₂CO₃ facilitates transmetallation by deprotonating the boronic acid .

-

Oxazoline Hydrolysis : The inert solvent (toluene) prevents intermediate precipitation, ensuring complete conversion to the carboxylic acid .

-

Reductive Amination : NaCNBH₃ selectively reduces imines without affecting ester or carboxylic acid groups .

Chemical Reactions Analysis

Types of Reactions

2’-(Aminomethyl)-biphenyl-2-carboxylic acid HCl can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Imine or nitrile derivatives.

Reduction: Alcohol or aldehyde derivatives.

Substitution: Nitro or halogenated biphenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

2'-(Aminomethyl)-biphenyl-2-carboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to participate in reactions that lead to the formation of complex drug molecules targeting specific biological pathways. For instance, it has been utilized in the development of drugs aimed at treating conditions such as tuberculosis and cancer by acting on specific molecular targets.

Case Study: Antimycobacterial Agents

In a study focused on quinolone derivatives, researchers identified 2'-(aminomethyl)-biphenyl-2-carboxylic acid derivatives with promising antimycobacterial activity. The minimal inhibitory concentration (MIC) was assessed, demonstrating the compound's potential as an antituberculosis agent .

Peptide Synthesis

Solid-Phase Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS), a method that allows for the efficient construction of peptides with high purity and yield. The presence of the aminomethyl group facilitates the attachment of amino acids during the synthesis process, making it a valuable building block for peptide-based therapeutics .

Bioconjugation

Enhancing Drug Efficacy

The functional groups present in 2'-(aminomethyl)-biphenyl-2-carboxylic acid hydrochloride enable bioconjugation processes, which are essential for attaching biomolecules to drugs or imaging agents. This capability enhances the targeting and efficacy of therapeutic agents, particularly in cancer treatment where precise delivery is crucial .

Material Science

Development of Advanced Materials

In material science, this compound is employed to create advanced polymers and coatings. Its unique chemical properties contribute to improved mechanical strength and chemical resistance in materials used for various industrial applications .

Chemical Reactions and Mechanisms

Versatile Reagent in Organic Synthesis

The compound can act as a versatile reagent in various chemical reactions, serving as a building block for synthesizing derivatives or modifying existing compounds for specific applications. Its unique structure allows for diverse reactivity patterns, which can be exploited in both academic research and industrial settings .

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4'-(Aminomethyl)-biphenyl-2-carboxylic acid | Similar biphenyl structure | Lacks methyl ester functionality |

| Methyl 4'-(Aminomethyl)biphenyl-2-carboxylate HCl | Contains methyl ester | Enhanced solubility and stability |

| Methyl 3'-(Aminomethyl)biphenyl-4-carboxylate HCl | Different substitution pattern | Potentially different biological activity profile |

Mechanism of Action

The mechanism of action of 2’-(Aminomethyl)-biphenyl-2-carboxylic acid HCl involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the biphenyl core provides a hydrophobic interaction surface . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Differences Between this compound and Analogous Compounds

Key Observations:

Biphenyl vs. Single Phenyl Systems: Compounds like 2-(aminomethyl)phenylacetic acid HCl lack the biphenyl backbone, reducing steric hindrance and altering binding affinity .

Substituent Effects: The aminomethyl group in the target compound enables hydrogen bonding and salt formation, critical for biological interactions. Bromomethyl analogs (e.g., 4'-bromomethyl biphenyl-2-carboxylate ester) serve as synthetic intermediates for nucleophilic substitution reactions . Methyl groups (e.g., 4'-methyl-biphenyl-2-carboxylic acid) increase hydrophobicity, limiting solubility but enhancing stability in non-polar environments .

Salt Forms : The HCl salt in the target compound improves aqueous solubility compared to free carboxylic acids or esters.

Pharmacopeial and Industrial Relevance

- Milnacipran-Related Compounds : The cyclopropane-containing analog (Milnacipran Related Compound A) demonstrates how structural rigidity impacts biological activity, emphasizing the importance of core flexibility in drug design .

- Impurity Profiling : Brominated or esterified biphenyl derivatives (e.g., 4'-bromomethyl biphenyl-2-carboxylate) are critical in monitoring synthetic byproducts during API manufacturing .

Research Findings and Data

Table 2: Physicochemical Properties of Selected Compounds

| Property | This compound | 4'-Methyl-biphenyl-2-carboxylic acid | Milnacipran Related Compound A |

|---|---|---|---|

| Water Solubility | High (HCl salt) | Low (free acid) | Moderate (HCl salt) |

| pKa (Carboxylic Acid) | ~2.5–3.0 | ~4.5–5.0 | ~3.0–3.5 |

| Melting Point | >200°C (estimated) | 160–165°C | 215–220°C |

| LogP | ~1.8 (estimated) | ~3.2 | ~1.5 |

Notes:

- The lower pKa of the target compound’s carboxylic acid (vs. 4'-methyl analog) reflects electron-withdrawing effects from the aminomethyl group .

- LogP values indicate higher lipophilicity in methyl-substituted analogs, aligning with their applications in material science .

Biological Activity

2'-(Aminomethyl)-biphenyl-2-carboxylic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Structural Characteristics

The compound's structure can be characterized by the following features:

| Feature | Description |

|---|---|

| Chemical Formula | CHClNO |

| Molecular Weight | 255.73 g/mol |

| Functional Groups | Aminomethyl group, carboxylic acid, and biphenyl moiety |

| Solubility | Enhanced solubility due to hydrochloride form |

These structural elements contribute to its reactivity and biological interactions, making it a valuable candidate for further research.

The mechanism of action for 2'-(aminomethyl)-biphenyl-2-carboxylic acid HCl involves its interaction with specific molecular targets within biological pathways. It is hypothesized that the compound may bind to various receptors or enzymes, modulating their activity and resulting in diverse biological effects. Preliminary studies suggest that it may have a role in inhibiting certain enzymatic pathways associated with cancer cell proliferation and inflammation.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits significant inhibitory effects on several cancer cell lines, including breast and colon cancer cells. The compound's efficacy was evaluated using various assays such as MTT and colony formation assays, revealing IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.4 | Induction of apoptosis via caspase activation |

| HCT116 (Colon Cancer) | 3.8 | Inhibition of cell cycle progression |

Anti-inflammatory Activity

Additionally, the compound has shown promise in modulating inflammatory responses. In a study assessing its effects on cytokine production, it was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages .

Case Studies

- Study on PD-L1 Inhibition : A recent investigation into biphenyl derivatives indicated that compounds similar to this compound can effectively inhibit PD-L1 interactions, which are crucial for immune evasion in tumors. This study employed biophysical techniques to confirm binding affinities and functional assays to demonstrate the blockade of PD-1/PD-L1 interactions .

- In Vivo Efficacy : An animal model study assessed the therapeutic potential of the compound in xenografted tumor models. Results showed a significant reduction in tumor growth rates compared to control groups, supporting its potential application as an anticancer agent .

Q & A

Q. Basic Research Focus

- NMR (¹H, ¹³C): Confirm biphenyl backbone and aminomethyl group integration.

- LC-MS (ESI+): Validate molecular weight (expected [M+H]⁺ ~274) and detect impurities.

- FTIR: Identify carboxylic acid (1700–1720 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups.

- RP-HPLC with UV detection (254 nm): Assess purity (>98%) using a C18 column and gradient elution .

What strategies mitigate decomposition of this compound during long-term storage?

Q. Advanced Research Focus

- Solid state: Store lyophilized powder at -20°C under argon to prevent oxidation and moisture absorption.

- Solution: Use pH 4.0 acetate buffer for short-term storage (4°C); for long-term stability, freeze at -80°C with 0.01% sodium azide.

- Stability monitoring: Conduct HPLC every 3 months to detect degradation products (e.g., free carboxylic acid or dimerization byproducts) .

How do researchers resolve conflicting solubility data reported for this compound in different solvents?

Advanced Research Focus

Contradictions may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs (melting range: 110–120°C) . For solubility discrepancies in DMSO vs. water, perform conductivity measurements to assess ion-pairing effects. Equilibrate slurries in target solvents for 24 hours and analyze supernatant via HPLC to establish equilibrium solubility .

What in silico methods predict the pharmacokinetic properties of this compound?

Q. Advanced Research Focus

- QSAR models (e.g., SwissADME): Estimate logP (~2.1), permeability (Caco-2 ≈ 5 × 10⁻⁶ cm/s), and CYP450 interactions.

- Molecular docking (AutoDock Vina): Predict binding affinity to serum albumin (PDB ID: 2BXF; ΔG ≈ -8.2 kcal/mol).

- pKa prediction (MarvinSketch): Adjust protonation states at physiological pH to refine solubility and membrane permeability .

Which chromatographic conditions effectively separate this compound from its synthetic byproducts?

Advanced Research Focus

Use a Phenomenex Luna C18(2) column (150 × 4.6 mm, 5 µm) with:

- Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B).

- Gradient: 10% B to 50% B over 15 minutes, 1 mL/min flow rate.

- Detection: UV at 254 nm; retention time ~8.2 minutes.

For trace byproducts, employ MS/MS (MRM transition: m/z 274 → 256) to enhance specificity .

How to design forced degradation studies to evaluate the stability of this compound under stress conditions?

Q. Advanced Research Focus

- Acidic hydrolysis: 0.1N HCl, 70°C, 24 hours.

- Alkaline hydrolysis: 0.1N NaOH, 70°C, 6 hours.

- Oxidative stress: 3% H₂O₂, 25°C, 48 hours.

- Photolysis: UV light (254 nm), 48 hours (use amber vials).

Analyze degradation products via LC-MS and ensure mass balance ≥90%. Carboxylic acid groups are particularly prone to photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.